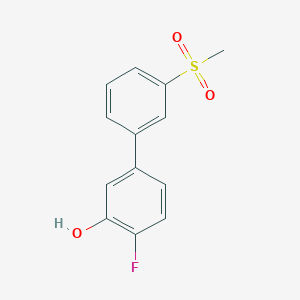![molecular formula C16H14FNO2 B6374933 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261918-59-5](/img/structure/B6374933.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% (4-CPF-2-F) is a fluorinated phenol that has been the subject of numerous scientific studies. It is a component of a family of compounds known as cyclopropylaminocarbonylphenyls, which are used in a variety of industrial and research applications. 4-CPF-2-F is a versatile compound with a wide variety of properties and applications, including the synthesis of other compounds, and its use as a laboratory reagent.
科学研究应用
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is used as a reagent to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. In drug discovery, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is used as a reagent for the synthesis of polymers and other materials.
作用机制
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is not fully understood, but it is believed to act as a proton transfer agent. It is thought to act by transferring protons between molecules, which can lead to the formation of new molecules or the breakdown of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% are not well understood. In laboratory studies, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been shown to have an inhibitory effect on the activity of enzymes involved in fatty acid metabolism, as well as an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.
实验室实验的优点和局限性
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile reagent that can be used in a variety of reactions. However, it is important to note that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% is a toxic compound and should be handled with care.
未来方向
The potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% are numerous. Further research could be conducted to explore the biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%, as well as its potential applications in drug discovery and material science. Additionally, further research could be conducted to explore the potential of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% as a proton transfer agent, as well as its potential applications in organic synthesis. Finally, further research could be conducted to explore the potential of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% as a starting material for the synthesis of novel compounds.
合成方法
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, while the Mitsunobu reaction involves the reaction of an alcohol with a carboxylic acid or an ester. In both methods, the resulting compound is 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%.
属性
IUPAC Name |
N-cyclopropyl-3-(3-fluoro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-9-11(4-7-15(14)19)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBJOWHOOACIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684510 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-59-5 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)
